

# Application Note: Quantitative Determination of DBPR108 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

#### **Abstract**

This application note presents a comprehensive protocol for the quantitative analysis of **DBPR108** (Prusogliptin), a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, in human plasma. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trial sample analysis. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and validation parameters based on established bioanalytical method validation guidelines.

#### Introduction

**DBPR108** (Prusogliptin) is an orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] By inhibiting DPP-4, **DBPR108** increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[1][2]

Accurate measurement of **DBPR108** plasma concentrations is crucial for pharmacokinetic assessments, dose-finding studies, and establishing a therapeutic window. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the bioanalysis of small molecule drugs like **DBPR108** in complex biological matrices. This document provides a detailed



protocol for the determination of **DBPR108** in human plasma, adaptable for preclinical and clinical research.

### Pharmacokinetic Profile of DBPR108

Clinical studies have characterized the pharmacokinetic profile of **DBPR108**. After oral administration, **DBPR108** is rapidly absorbed.[3] The exposure to **DBPR108** at a steady-state has been shown to increase in a dose-proportional manner.[3][4]

Table 1: Steady-State Pharmacokinetic Parameters of **DBPR108** in Patients with Type 2 Diabetes.[3][4]

| Dose Group | Mean Cmax,ss<br>(ng/mL) | Median Tmax,ss (h) | Accumulation<br>Ratio (Rac) |
|------------|-------------------------|--------------------|-----------------------------|
| 50 mg      | 119                     | 1.5 - 4.0          | 0.85 - 1.3                  |
| 100 mg     | 256                     | 1.5 - 4.0          | 0.85 - 1.3                  |
| 200 mg     | 567                     | 1.5 - 4.0          | 0.85 - 1.3                  |

Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach maximum plasma concentration at steady state.

# **Experimental Protocol**

This protocol is a representative method based on common practices for the analysis of small molecule DPP-4 inhibitors and should be fully validated by the end-user.

## **Materials and Reagents**

- DBPR108 reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled DBPR108 or a structurally similar compound)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (HPLC grade)



- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Water (deionized, 18 MΩ·cm)

#### Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer
- Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm)

## **Preparation of Solutions**

- DBPR108 Stock Solution (1 mg/mL): Accurately weigh and dissolve DBPR108 reference standard in methanol.
- Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the DBPR108 stock solution.
- Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v)
  acetonitrile:water to create calibration standards and quality control (QC) samples.

## **Sample Preparation (Protein Precipitation)**

- Label microcentrifuge tubes for standards, QCs, and unknown samples.
- Pipette 50 μL of plasma into the labeled tubes.
- Add 10 μL of the internal standard working solution to all tubes except for the blank matrix samples.
- Add 150 μL of acetonitrile to each tube to precipitate plasma proteins.
- Vortex mix for 1 minute.



- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or autosampler vials.
- Inject an aliquot into the LC-MS/MS system.

A previously documented clinical study collected blood samples in heparin sodium-containing tubes, centrifuged them at  $1700 \pm 50$  g for 10 minutes at 4°C, and then added a 50% acetic acid solution to the isolated plasma in a 1:100 volume ratio before storage at  $\leq -60$  °C.[5]

#### **LC-MS/MS Conditions**

Table 2: Proposed Liquid Chromatography Parameters

| Parameter          | Value                                                                  |
|--------------------|------------------------------------------------------------------------|
| Column             | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)                          |
| Mobile Phase A     | 0.1% Formic Acid in Water                                              |
| Mobile Phase B     | 0.1% Formic Acid in Acetonitrile                                       |
| Flow Rate          | 0.4 mL/min                                                             |
| Injection Volume   | 5 μL                                                                   |
| Column Temperature | 40°C                                                                   |
| Gradient           | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |

Table 3: Proposed Mass Spectrometry Parameters



| Parameter                | Value                                                         |  |
|--------------------------|---------------------------------------------------------------|--|
| Ionization Mode          | Electrospray Ionization (ESI), Positive                       |  |
| MRM Transition (DBPR108) | To be determined by direct infusion of the reference standard |  |
| MRM Transition (IS)      | To be determined by direct infusion of the IS                 |  |
| Dwell Time               | 100 ms                                                        |  |
| Collision Gas            | Argon                                                         |  |
| Ion Source Temp.         | 500°C                                                         |  |
| IonSpray Voltage         | 5500 V                                                        |  |

#### **Method Validation**

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

- Selectivity and Specificity: Absence of interfering peaks at the retention times of DBPR108
  and the IS in blank plasma from at least six different sources.
- Linearity and Range: A calibration curve with at least six non-zero standards, with a
  correlation coefficient (r²) of ≥ 0.99. A clinical study reported an analytical range of 1.00–2000
  ng/mL for DBPR108.[5]
- Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that
  can be quantified with acceptable precision (≤ 20%) and accuracy (within ±20%). A published
  LLOQ for a DBPR108 assay is 1.00 ng/mL.[5]
- Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high
  concentrations on three separate occasions. Precision (%CV) should be ≤ 15% (≤ 20% for
  LLOQ) and accuracy (%RE) should be within ±15% (±20% for LLOQ).
- Recovery: The extraction efficiency of **DBPR108** from the plasma matrix.
- Matrix Effect: Assessment of the ion suppression or enhancement from the plasma matrix.



• Stability: Stability of **DBPR108** in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Table 4: Representative Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter                    | Low QC                                 | Medium QC | High QC | LLOQ QC |
|------------------------------|----------------------------------------|-----------|---------|---------|
| Intra-day<br>Precision (%CV) | ≤ 15%                                  | ≤ 15%     | ≤ 15%   | ≤ 20%   |
| Inter-day Precision (%CV)    | ≤ 15%                                  | ≤ 15%     | ≤ 15%   | ≤ 20%   |
| Intra-day<br>Accuracy (%RE)  | ± 15%                                  | ± 15%     | ± 15%   | ± 20%   |
| Inter-day<br>Accuracy (%RE)  | ± 15%                                  | ± 15%     | ± 15%   | ± 20%   |
| Recovery (%)                 | Consistent and reproducible            |           |         |         |
| Matrix Factor                | CV ≤ 15%                               | _         |         |         |
| Stability (%<br>Deviation)   | ± 15% from<br>nominal<br>concentration | _         |         |         |

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for **DBPR108** Plasma Sample Preparation and Analysis.





Click to download full resolution via product page

Caption: Signaling Pathway of **DBPR108** in Glucose Homeostasis.

#### Conclusion

This application note provides a framework for the quantitative determination of **DBPR108** in human plasma by LC-MS/MS. The outlined protocol, including sample preparation, instrument conditions, and validation guidelines, offers a robust starting point for researchers. Adherence to rigorous validation procedures is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Bioanalytical method validation Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. ema.europa.eu [ema.europa.eu]







- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantitative Determination of DBPR108 in Human Plasma using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606979#measuring-dbpr108-plasmaconcentration-using-lc-ms-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com